molecular formula C15H11FN2O3S B2880738 Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 546116-59-0

Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B2880738
CAS RN: 546116-59-0
M. Wt: 318.32
InChI Key: QQXCGYUHUVLFML-UHFFFAOYSA-N
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Description

“Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate” is a chemical compound . It is a product for proteomics research .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The specific structure of Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate allows it to interact with various proteins, aiding in the identification and understanding of protein functions within biological systems .

Drug Discovery

The thiophene moiety is a common feature in many therapeutic agents. This compound, with its thiophene core, is valuable in medicinal chemistry for the development of new drugs. It serves as a scaffold for synthesizing compounds with potential anti-inflammatory, anti-psychotic, and anti-cancer properties .

Material Science

In material science, this compound’s unique electronic properties make it suitable for creating novel materials with specific conductive or photovoltaic properties. It can be used in the development of organic semiconductors, which are essential for flexible electronics .

Biological Activity Studies

Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is studied for its wide range of biological activities. Researchers investigate its role in modulating biological pathways, which could lead to the development of new therapeutic strategies for various diseases .

Pharmacological Activity Enhancement

This compound is used to enhance the pharmacological activity of existing drugs. By modifying the drug molecules to include this compound, scientists aim to increase the efficacy, reduce side effects, and improve the drug’s stability .

Synthesis of Biologically Active Compounds

Thiophene-based analogs, like this compound, are of great interest due to their potential biological activities. They are used to synthesize advanced compounds with a variety of biological effects, which are then screened for potential as new drugs .

properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXCGYUHUVLFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

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